molecular formula C12H21N5O3 B15183710 N-[[[1-Oxo-3-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]propyl]amino]methyl]acrylamide CAS No. 96591-13-8

N-[[[1-Oxo-3-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]propyl]amino]methyl]acrylamide

Cat. No.: B15183710
CAS No.: 96591-13-8
M. Wt: 283.33 g/mol
InChI Key: AZVSESGSBWESMH-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound, identified by its EINECS number 306-223-2, has the molecular formula C₁₂H₂₁N₅O₃ . Its structure features:

  • A central acrylamide backbone.
  • A 2-(2-oxoimidazolidin-1-yl)ethylamino substituent.
  • A 1-oxopropyl linker connecting the acrylamide and imidazolidinone moieties.

Properties

CAS No.

96591-13-8

Molecular Formula

C12H21N5O3

Molecular Weight

283.33 g/mol

IUPAC Name

3-[2-(2-oxoimidazolidin-1-yl)ethylamino]-N-[(prop-2-enoylamino)methyl]propanamide

InChI

InChI=1S/C12H21N5O3/c1-2-10(18)15-9-16-11(19)3-4-13-5-7-17-8-6-14-12(17)20/h2,13H,1,3-9H2,(H,14,20)(H,15,18)(H,16,19)

InChI Key

AZVSESGSBWESMH-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCNC(=O)CCNCCN1CCNC1=O

Origin of Product

United States

Biological Activity

N-[[[1-Oxo-3-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]propyl]amino]methyl]acrylamide (CAS No. 96591-13-8) is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC12H21N5O3
Molecular Weight283.33 g/mol
Density1.174 g/cm³
Melting PointNot specified

The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets. The imidazolidinyl group may enhance its interaction with biological membranes, potentially affecting cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of imidazolidine have shown promise in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study conducted on a series of imidazolidine derivatives demonstrated that certain modifications led to enhanced cytotoxicity against breast cancer cells, with IC50 values reaching as low as 12.7 μM for some compounds . This suggests that this compound could potentially be optimized for similar effects.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes involved in metabolic pathways may also contribute to its biological activity. Research indicates that certain imidazolidine derivatives can act as inhibitors of key enzymes in cancer metabolism, potentially disrupting tumor growth and survival .

In Vitro Studies

In vitro studies have explored the effects of this compound on various cancer cell lines. Results indicate that the compound can induce apoptosis and inhibit proliferation in a dose-dependent manner.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the imidazolidine moiety and the acrylamide backbone have been shown to significantly alter biological activity, emphasizing the importance of chemical structure in therapeutic applications.

Comparison with Similar Compounds

Structural Analog: (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (Compound 5012)

Key Features :

  • Structure : Contains a nitroaryl group (4-nitrophenyl) and a tolyl-substituted acrylamide .
  • Functional Differences: The absence of an imidazolidinone ring compared to the target compound. Presence of a nitro group, which may enhance electrophilicity but reduce metabolic stability.
Property Target Compound Compound 5012
Molecular Formula C₁₂H₂₁N₅O₃ C₂₀H₂₂N₄O₃
Key Functional Groups Acrylamide, imidazolidinone Acrylamide, nitroaryl, tolyl
Potential Applications Enzyme inhibition, drug design Photodynamic therapy, catalysis

Biological Implications: Compound 5012’s nitro group may confer reactivity in light-activated systems, whereas the target compound’s imidazolidinone could stabilize hydrogen bonding in enzyme pockets.

Thioamide Analog: N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide

Key Features :

  • Structure : Replaces acrylamide with a thioamide group (C=S instead of C=O) and incorporates a pyrrolidine ring .
  • Functional Differences: Thioamides exhibit altered electronic properties and binding affinities due to sulfur’s lower electronegativity. Pyrrolidine vs.
Property Target Compound Thioamide Analog
Molecular Formula C₁₂H₂₁N₅O₃ C₁₀H₁₇N₃O₂S
Key Functional Groups Acrylamide, imidazolidinone Thioamide, pyrrolidine
Stability Likely higher (urea derivative) May oxidize more readily (C=S)

Pharmacokinetic Impact :
The thioamide’s sulfur atom may increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility compared to the target compound.

Anti-Inflammatory Acrylamide Derivatives from Lycium barbarum

Key Features :

  • Structure: Compound 2 (C₂₀H₂₄N₂O₅) from L. barbarum has phenolic and methoxy substituents on its acrylamide backbone .
  • Functional Differences: Hydroxyphenyl groups in Compound 2 enable antioxidant activity, absent in the target compound. The target’s imidazolidinone may confer protease resistance compared to phenolic esters.
Property Target Compound Compound 2
Molecular Weight 299.33 g/mol 372.42 g/mol
Bioactivity Not reported Anti-inflammatory (IC₅₀ = 17 μM)
Solubility Moderate (polar groups) Low (aromatic substituents)

Therapeutic Potential: While Compound 2’s anti-inflammatory activity is notable, the target compound’s imidazolidinone may offer advantages in stability for prolonged drug delivery.

Imidazo[4,5-b]pyridine Derivatives (European Patent)

Key Features :

  • Structure: These compounds share ethylamino side chains but feature imidazo[4,5-b]pyridine cores instead of acrylamides .
  • Side chains like morpholinopropyl or piperidinyl may improve solubility compared to the target’s imidazolidinone-ethyl group.
Property Target Compound Patent Compound Example
Core Structure Acrylamide Imidazo[4,5-b]pyridine
Side Chain 2-oxoimidazolidin-1-yl-ethyl Morpholinopropyl, piperidinyl
Target Interactions Hydrogen bonding (urea) π-π stacking (aromatic core)

Drug Design Implications : The patent compounds’ aromatic cores may target kinases or GPCRs, whereas the target compound’s acrylamide and urea groups could inhibit proteases or peptidases.

Q & A

Q. What protocols mitigate degradation during in vitro assays?

  • Methodological Answer :
  • Include antioxidants (e.g., ascorbic acid) in assay buffers.
  • Use low-protein-binding plates to reduce nonspecific adsorption.
  • Conduct stability tests in assay media (e.g., DMEM + 10% FBS) over 24 hours .

Tables for Critical Data

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Amide CouplingEDCI/HOBt, DMF, 50°C6592%
AcrylationAcryloyl chloride, Et₃N, 0°C7895%

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